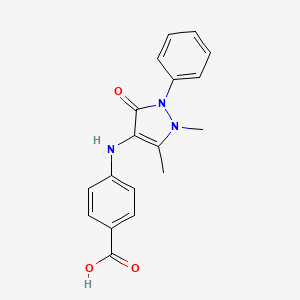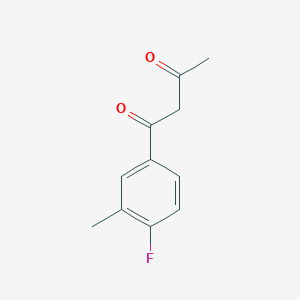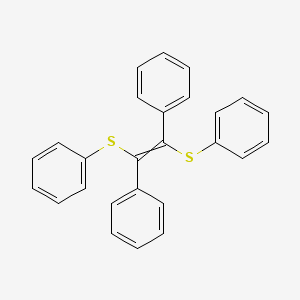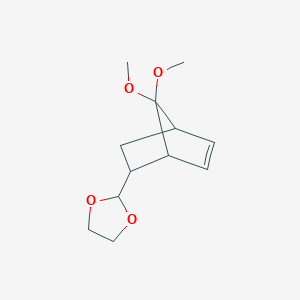
5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal is a compound that features a dioxolane ring fused to a norbornene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion . Common catalysts used include toluenesulfonic acid and zirconium tetrachloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions .
化学反応の分析
Types of Reactions
5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: LiAlH4 and NaBH4 are typical reducing agents.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols .
科学的研究の応用
5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal has several applications in scientific research:
作用機序
The mechanism by which 5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal exerts its effects involves the formation of a stable acetal linkage. This linkage protects the carbonyl group from nucleophilic attack, allowing selective reactions to occur at other functional groups . The compound can also undergo hydrolysis under acidic conditions to regenerate the original carbonyl compound .
類似化合物との比較
Similar Compounds
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
Tetrahydrofuran (THF): A five-membered ring ether with similar solvent properties.
Ethylene Glycol Acetals: Compounds formed by the acetalization of ethylene glycol with various carbonyl compounds.
Uniqueness
5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity compared to other acetal compounds . This uniqueness makes it valuable in applications requiring selective protection and deprotection of carbonyl groups .
特性
CAS番号 |
31969-67-2 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
2-(7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H18O4/c1-13-12(14-2)8-3-4-10(12)9(7-8)11-15-5-6-16-11/h3-4,8-11H,5-7H2,1-2H3 |
InChIキー |
RWDPSVIWBHLBRZ-UHFFFAOYSA-N |
正規SMILES |
COC1(C2CC(C1C=C2)C3OCCO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



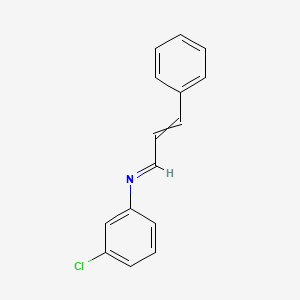
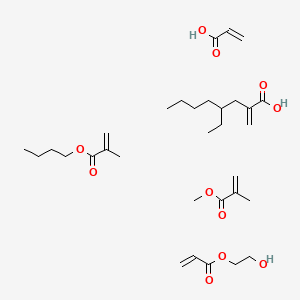

![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
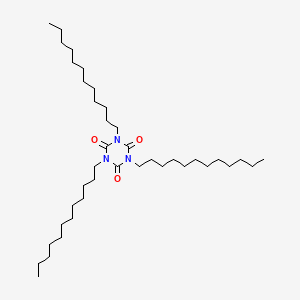
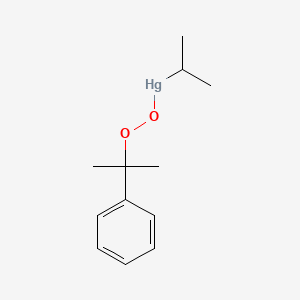
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
